molecular formula C8H11ClN2 B189041 3-Chloro-4-(dimethylamino)aniline CAS No. 6085-59-2

3-Chloro-4-(dimethylamino)aniline

Cat. No. B189041
CAS RN: 6085-59-2
M. Wt: 170.64 g/mol
InChI Key: AMQHNJUMJKWREE-UHFFFAOYSA-N
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Description

“3-Chloro-4-(dimethylamino)aniline” is a chemical compound with the molecular formula C8H11ClN2. It has a molecular weight of 170.64 g/mol . This compound is also known by other names such as 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine and 2-Chloro-N1,N1-dimethylbenzene-1,4-diamine .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(dimethylamino)aniline” consists of a benzene ring with a chlorine atom and an amino group attached to it . The InChI representation of the molecule is InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-4-(dimethylamino)aniline” are not available, it’s worth noting that anilines, in general, are weakly basic and reactive toward electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-(dimethylamino)aniline” include a molecular weight of 170.64 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 29.3 Ų .

Scientific Research Applications

7. Organic Light-Emitting Diodes

  • Methods of Application: The synthesis involves the modification of the 4-(dimethylamino)phenyl donor with an electron-rich TMJ substituent. This process suppresses concentration quenching and improves chromaticity .
  • Results or Outcomes: The synthesized 1,8-naphthalimide derivatives can emit a wide range of colors for OLED applications, reducing energy consumption .

8. Organic Transformations

  • Application Summary: 3-Chloro-4-(dimethylamino)aniline is used in the synthesis of phthalazine-diones via the reaction of phthalic anhydride (PA), aldehydes, aminonitriles/ethyl cyanoacetate, and hydrazine hydrate .
  • Methods of Application: The synthesis involves a 1:1:1:1.2 molar ratio of PA, aldehydes, aminonitriles/ethyl cyanoacetate, and hydrazine hydrate .
  • Results or Outcomes: The synthesized phthalazine-diones possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

9. Synthesis of Active Pharmaceutical Ingredients

  • Application Summary: 3-Chloro-4-(dimethylamino)aniline is used in the synthesis of active pharmaceutical ingredients (APIs) through a condensation process .
  • Methods of Application: The synthesis involves a condensation process between 4-dimethylamino-1-aryl-3-alken-2-ones and 3-amino-5-methylthio-1H-1,2,4-triazole .
  • Results or Outcomes: The synthesized APIs are used in the preparation of various pharmaceutical compounds .

Future Directions

While specific future directions for “3-Chloro-4-(dimethylamino)aniline” are not available, research into related compounds such as quinazolinones and quinazolines is ongoing, with a focus on their potential antimicrobial and cytotoxic activities .

properties

IUPAC Name

2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQHNJUMJKWREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064107
Record name 3-Chloro-4-(dimethylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(dimethylamino)aniline

CAS RN

6085-59-2
Record name 2-Chloro-N1,N1-dimethyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6085-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloro-4-(dimethylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Van Loon, PE Verkade… - Recueil des Travaux …, 1960 - Wiley Online Library
The preparation of a number of dimethylamino‐azobenzene derivatives of the types I‐IV (see formulae below) is described. The choice of the methods of preparation depends on …
Number of citations: 15 onlinelibrary.wiley.com
S Wang, C Meades, G Wood, A Osnowski… - Journal of medicinal …, 2004 - ACS Publications
Following the identification through virtual screening of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), a CDK …
Number of citations: 188 pubs.acs.org

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